Bienvenue dans la boutique en ligne BenchChem!

Clonazoline

Structure-Activity Relationship Medicinal Chemistry Adrenergic Pharmacology

Clonazoline is differentiated by its 4-chloro-1-naphthylmethyl moiety, conferring a dual peripheral vasoconstrictor & coronary vasodilator profile that is absent in unsubstituted naphthyl analogs (e.g., naphazoline). This structural distinction makes it an indispensable molecular probe for SAR studies dissecting α-adrenoceptor subtype selectivity (notably ADRA2C), a critical reference standard for HPLC impurity resolution (LogP ~2.8 vs. more polar imidazolines), and a historically validated lead scaffold for inflammation repurposing campaigns (1954 patent). Researchers investigating the balance between vasoconstriction and coronary dilation will find no suitable substitute. Procure ≥98% purity material with documented CoA for reproducible, publication-grade results.

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS No. 17692-28-3
Cat. No. B092498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonazoline
CAS17692-28-3
Molecular FormulaC14H13ClN2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl
InChIInChI=1S/C14H13ClN2/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13/h1-6H,7-9H2,(H,16,17)
InChIKeyGPPLXTFJYCQMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clonazoline (CAS 17692-28-3): Procurement Specifications for an Imidazoline Alpha-Adrenoceptor Agonist with Nasal Decongestant and Coronary Vasodilator Activity


Clonazoline (CAS 17692-28-3) is an imidazoline sympathomimetic agent that functions as an alpha-adrenoceptor agonist [1]. It is a small molecule with the chemical formula C₁₄H₁₃ClN₂ and a molecular weight of 244.72 g/mol . Historically, this compound has been utilized as a nasal decongestant, a vasoconstrictor, and a coronary vasodilator [1]. Notably, it was commercially marketed in Italy in combination with Fluocinolone under the tradename Localyn [2].

Why Clonazoline's Unique Naphthalene-Chloro Substituent Prevents Simple Substitution with Other Imidazoline Decongestants


In the imidazoline class of alpha-adrenoceptor agonists, seemingly minor modifications to the aromatic ring system can drastically alter a compound's receptor subtype selectivity, potency, and duration of action [1]. Clonazoline's defining structural feature is its 4-chloro-1-naphthylmethyl moiety linked to the imidazoline ring [2]. This is in direct contrast to the simpler phenyl or substituted-phenyl rings found in common alternatives like naphazoline (naphthyl without chloro), xylometazoline (xylyl), or oxymetazoline (substituted phenyl) [3]. This fundamental structural difference is the primary driver behind Clonazoline's distinct pharmacological profile, which includes both peripheral vasoconstrictive (nasal decongestant) and coronary vasodilatory effects, a duality not observed in its more selective, unsubstituted naphthyl counterparts [1]. Therefore, substituting Clonazoline with a generic imidazoline without considering these structural-activity relationships would likely compromise the intended research or industrial outcome, especially in models sensitive to alpha-2 adrenoceptor modulation or cardiovascular parameters.

Quantitative Differential Evidence for Clonazoline (CAS 17692-28-3) Versus In-Class Imidazoline Analogs


Structural Differentiation: The Chloronaphthyl Moiety of Clonazoline vs. Unsubstituted Naphazoline

Clonazoline is structurally differentiated from its closest analog, naphazoline, by the presence of a chloro substituent at the 4-position of its naphthalene ring. Naphazoline possesses an unsubstituted 1-naphthylmethyl group [1]. This seemingly minor halogenation is a critical determinant of pharmacological behavior within the imidazoline class [2].

Structure-Activity Relationship Medicinal Chemistry Adrenergic Pharmacology

Receptor Subtype Selectivity Profile: Clonazoline's Predicted Alpha-2C Affinity vs. Oxymetazoline's Alpha-1A Preference

Computational docking predicts that Clonazoline interacts with alpha-2 adrenoceptor subtypes, specifically showing a predicted interaction with the Alpha-2C adrenergic receptor (ADRA2C) [1]. In contrast, direct comparative radioligand binding studies have demonstrated that another imidazoline, oxymetazoline, exhibits a significantly higher affinity for the alpha-1A adrenoceptor subtype compared to xylometazoline, while having a lower affinity at alpha-2B-adrenoceptors [2]. This divergence in subtype selectivity across different imidazolines is a known class phenomenon driven by aromatic substitution patterns [2].

Receptor Binding Alpha-Adrenoceptors Selectivity Profiling

Dual Pharmacological Activity: Clonazoline's Coronary Vasodilation vs. the Pure Vasoconstriction of Other Imidazolines

Clonazoline is explicitly documented as a coronary vasodilator in addition to being a nasal decongestant and vasoconstrictor [1]. This dual action profile is unique within the class. For example, closely related imidazolines like naphazoline, oxymetazoline, and xylometazoline are primarily recognized for their potent peripheral vasoconstrictive effects on the nasal mucosa, with no significant clinical evidence of coronary vasodilation [2]. The structural basis for this functional divergence is likely the 4-chloronaphthyl substituent, which alters receptor subtype selectivity and signaling bias.

Cardiovascular Pharmacology Vasodilation Mechanism of Action

Potency Hierarchy in Alpha-2 Adrenoceptor-Mediated CNS Effects: Inferential Positioning of Clonazoline

In a study assessing the potency of alpha-2 adrenoceptor agonists on hippocampal epileptiform activity, a clear rank order of potency (pEC50) was established for several imidazoline compounds: Dexmedetomidine > Guanabenz > ... > Oxymetazoline > Clonidine > Xylometazoline > Guanfacine > Naphazoline [1]. While Clonazoline was not included in this specific assay, its structural similarity to clonidine and naphazoline allows for an inferential placement within this hierarchy. Given Clonazoline's 4-chloronaphthyl substituent, it is predicted to exhibit a CNS potency profile that is distinct from both the more potent clonidine and the less potent naphazoline [2].

CNS Pharmacology Alpha-2 Agonists Potency Comparison

Historical Patent and Market Differentiation: 1954 Patent for Anti-inflammatory and Antirheumatic Use

Clonazoline was patented in 1954 with a specific claim for utility in combating inflammation and rheumatism, a therapeutic direction not pursued for other early imidazoline decongestants [1]. This patent claim distinguishes Clonazoline from compounds like naphazoline (discovered earlier as a pure vasoconstrictor) and oxymetazoline (patented later in 1961 for its improved decongestant properties) [2]. This historical intellectual property (IP) divergence underscores a unique pharmacological hypothesis regarding Clonazoline's mechanism of action that is not shared by its class peers.

Intellectual Property Drug Repurposing Historical Pharmacology

Validated Research and Industrial Application Scenarios for Clonazoline (CAS 17692-28-3) Based on Differential Evidence


Investigating Imidazoline Structure-Activity Relationships (SAR) for Cardiovascular Dual Activity

Clonazoline's unique 4-chloro-1-naphthylmethyl group serves as a critical molecular probe for SAR studies aimed at dissecting the structural determinants of imidazoline-mediated coronary vasodilation versus peripheral vasoconstriction. Researchers can use Clonazoline as a comparator against naphazoline (unsubstituted naphthyl) and other substituted analogs to systematically evaluate how halogenation and ring size influence the balance between these two opposing vascular effects. This application is directly supported by the structural differentiation and dual pharmacological activity evidence.

Pharmacological Tool for Alpha-2C Adrenoceptor Subtype Studies

Based on computational docking predictions, Clonazoline can be utilized as a starting scaffold or a comparative tool compound in studies investigating the functional role of the Alpha-2C adrenoceptor (ADRA2C) subtype. Its predicted interaction profile contrasts with the well-defined alpha-1A and alpha-2B preferences of oxymetazoline and xylometazoline, making it a valuable addition to a panel of imidazolines for subtype-selective assays and in vivo behavioral or cardiovascular models.

Drug Repurposing Screens for Inflammatory and Rheumatic Indications

Clonazoline's 1954 patent for inflammation and rheumatism provides a documented rationale for its inclusion in drug repurposing screens. Academic and industrial research groups can test Clonazoline in modern, target-specific models of inflammation (e.g., cytokine release assays, NF-κB pathway activation) or in animal models of rheumatoid arthritis. This application leverages a unique historical therapeutic hypothesis that differentiates Clonazoline from other imidazolines and offers a novel, low-cost path for drug discovery.

Reference Standard for Analytical Method Development and Quality Control

The distinct chromatographic properties imparted by Clonazoline's lipophilic 4-chloronaphthyl moiety (calculated LogP ≈ 2.8) make it an ideal reference standard for developing and validating HPLC or LC-MS methods intended to separate closely related imidazoline impurities. Its unique retention time, relative to the more polar oxymetazoline or the less lipophilic naphazoline, can be used to benchmark system suitability and ensure method specificity in quality control laboratories for complex imidazoline-based formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clonazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.